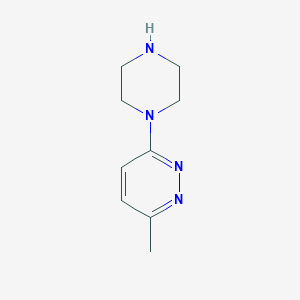

3-Methyl-6-piperazin-1-ylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-6-piperazin-1-ylpyridazine is a six-membered nitrogen-containing heterocyclic compound with two fused rings . It has a molecular formula of C9H14N4 and a molecular weight of 178.24 g/mol .

Molecular Structure Analysis

The InChI code for 3-Methyl-6-piperazin-1-ylpyridazine is 1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . This indicates that the molecule consists of a pyridazine ring with a methyl group at the 3-position and a piperazine ring at the 6-position .Aplicaciones Científicas De Investigación

Chemical Synthesis

“3-Methyl-6-piperazin-1-ylpyridazine” is a chemical compound with the CAS Number: 219635-87-7 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Drug Discovery

The pyridazine ring, which is a part of the “3-Methyl-6-piperazin-1-ylpyridazine” structure, has unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Molecular Recognition

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties make “3-Methyl-6-piperazin-1-ylpyridazine” a potential candidate for molecular recognition studies .

Pharmacophore Development

The pyridazine ring can be used as a pharmacophoric moiety in drug design . Its unique physicochemical properties can be advantageous when deployed judiciously, making a compelling case for broader application as a privileged structural element in drug design .

Inhibitor Development

The compound has been associated with inhibitory effects on certain enzymes. For instance, a related compound, 6-{2,3,4,5-tetrahydro-5-methyl-3-pyridazine-6-yl)-1,2,3,4-tetraliydro-1-methyl quinolin-2-one (CV) (Y-590), has been reported to inhibit cAMP-PDE .

Drug Optimization

The pyridazine ring’s inherent properties can be used to solve challenges associated with candidate optimization in drug discovery . Its unique properties can help improve the drug’s interaction with its target, reduce unwanted side effects, and improve its pharmacokinetic profile .

Propiedades

IUPAC Name |

3-methyl-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHTFKXROTZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640507 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-piperazin-1-ylpyridazine | |

CAS RN |

219635-87-7 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)

![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)